3-(2-Aminoethoxy) Thalidomide is a derivative of the well-known drug thalidomide, which has gained attention for its potential therapeutic applications, particularly in cancer treatment and immunomodulation. This compound is classified as an analog of thalidomide due to its structural modifications that enhance its biological activity. The synthesis and characterization of this compound are crucial for understanding its mechanism of action and potential applications in medicine.
The synthesis of 3-(2-Aminoethoxy) Thalidomide involves several key steps:
The molecular structure of 3-(2-Aminoethoxy) Thalidomide can be represented as follows:
The compound features a thalidomide backbone with an aminoethoxy substituent, which significantly alters its pharmacological properties compared to thalidomide itself. The presence of the amino group enhances solubility and bioavailability, making it more effective in biological systems.
3-(2-Aminoethoxy) Thalidomide undergoes various chemical reactions that are vital for its functionalization:
The specific conditions for these reactions depend on the desired product and can vary widely based on experimental setups.
The mechanism of action for 3-(2-Aminoethoxy) Thalidomide primarily involves its interaction with cereblon, a protein that plays a critical role in the ubiquitin-proteasome system. By binding to cereblon, this compound inhibits its ubiquitin ligase activity, leading to the degradation of specific transcription factors such as Ikaros and Aiolos. This action results in altered gene expression profiles that contribute to:
These mechanisms highlight its potential use in treating various cancers and inflammatory diseases.
3-(2-Aminoethoxy) Thalidomide exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulation strategies for pharmaceutical applications.
3-(2-Aminoethoxy) Thalidomide has several promising applications in scientific research and medicine:
3-(2-Aminoethoxy) Thalidomide (CAS# 390367-50-7) is a synthetically modified derivative of thalidomide, featuring a 2-aminoethoxy moiety at the C4-position of the phthalimide ring. Its molecular formula is C₁₅H₁₅N₃O₅ (molecular weight: 317.30 g/mol), with the canonical SMILES representation: NCCOc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12
[3] [8]. The glutarimide ring retains the 2,6-dioxopiperidin-3-yl core, while the phthalimide ring is substituted at the 4-position via an ether linkage to a flexible –O–CH₂–CH₂–NH₂ chain. This modification introduces a terminal primary amine group, enhancing water solubility and enabling bioconjugation applications [6] [8]. X-ray crystallography of analogous compounds confirms that the glutarimide ring adopts a boat conformation, critical for cereblon (CRBN) binding, while the aminoethoxy extension projects outward, minimizing steric clashes [2].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅N₃O₅ |
Exact Mass | 317.1012 Da |
XLogP | 0.2 (Predicted) |
Hydrogen Bond Donors | 2 (NH₂, glutarimide NH) |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 6 |
The IUPAC name for this compound is 4-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [8]. The name reflects:
Structurally, 3-(2-aminoethoxy) Thalidomide diverges from classical immunomodulatory imide drugs (IMiDs) by its ether-linked alkylamine extension, contrasting with the amino-substituted phthalimides of lenalidomide and pomalidomide.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1